molecular formula C17H11N B11874617 2-(Naphthalen-2-yl)benzonitrile

2-(Naphthalen-2-yl)benzonitrile

Cat. No.: B11874617
M. Wt: 229.27 g/mol
InChI Key: DUOGAMQHYCELQJ-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)benzonitrile is an organic compound with the molecular formula C17H11N It consists of a benzonitrile moiety substituted with a naphthalene ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)benzonitrile typically involves the reaction of 2-naphthol with 4-formylbenzonitrile in the presence of a base such as pyrrolidine. The reaction is carried out at elevated temperatures, around 100°C, for several hours. The product is then purified using ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-(Naphthalen-2-yl)benzylamine.

    Substitution: Formation of halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)benzonitrile involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in corrosion inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

2-naphthalen-2-ylbenzonitrile

InChI

InChI=1S/C17H11N/c18-12-16-7-3-4-8-17(16)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H

InChI Key

DUOGAMQHYCELQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C#N

Origin of Product

United States

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